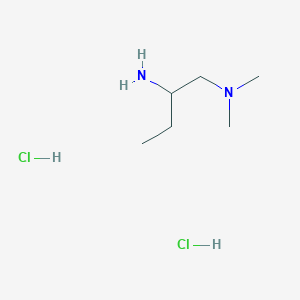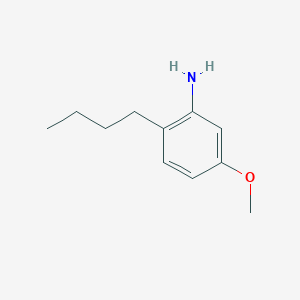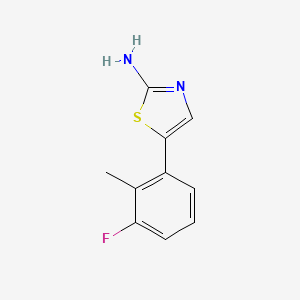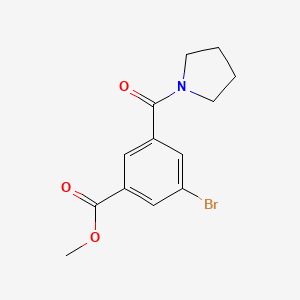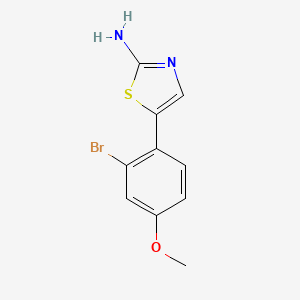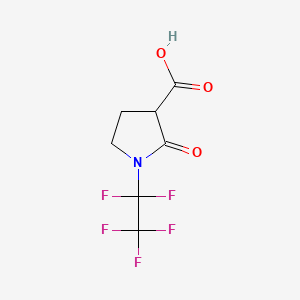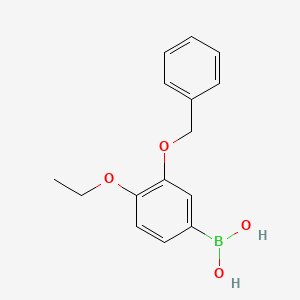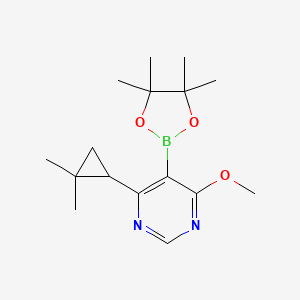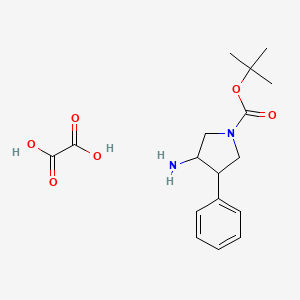
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group, as well as a tert-butyl ester and an oxalate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable amine is reacted with a halogenated pyrrolidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide is reacted with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Oxalate Salt: The oxalate salt can be formed through a reaction between the pyrrolidine derivative and oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The oxalate salt can be reduced to form the corresponding free base.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Common conditions include acidic or basic aqueous solutions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Free base of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives: These compounds are also pyrrolidine derivatives with potential therapeutic applications.
Beta-secretase inhibitors: Compounds that inhibit beta-secretase activity and are studied for their potential in treating Alzheimer’s disease.
Uniqueness
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H24N2O6 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
CUMZHTXUMIRLOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


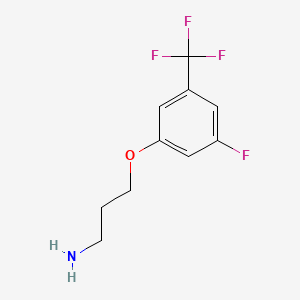

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
